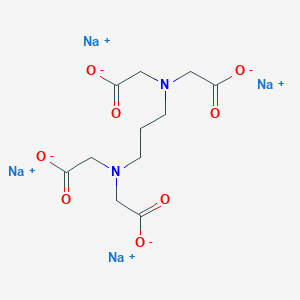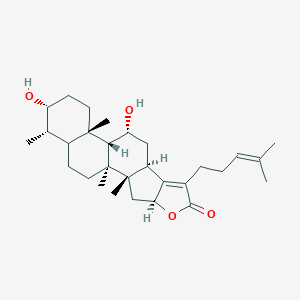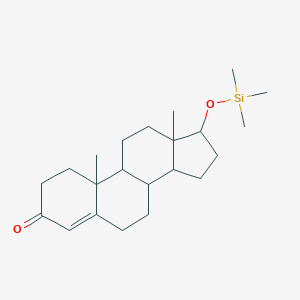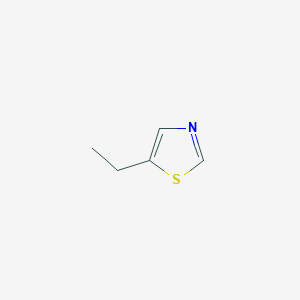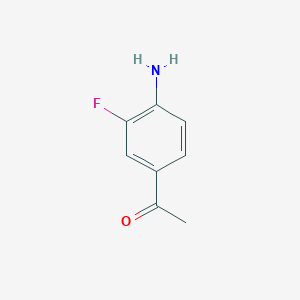
6-(Piperazin-1-yl)nicotinonitrile
Vue d'ensemble
Description
6-(Piperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H12N4 . It is used in various chemical industry applications .
Synthesis Analysis
The synthesis of 6-(Piperazin-1-yl)nicotinonitrile involves several stages. In one stage, 6-piperazin-1-yl-nicotinonitrile reacts with 1,4,6-trichlorophthalazine in the presence of triethylamine at 80℃ for 2.5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 6-(Piperazin-1-yl)nicotinonitrile is characterized by a piperazine ring attached to a pyridine ring with a nitrile group . The IUPAC name for this compound is 6-piperazin-1-ylpyridine-3-carbonitrile .Physical And Chemical Properties Analysis
6-(Piperazin-1-yl)nicotinonitrile has a molecular weight of 188.23 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 188.106196400 g/mol . The compound has a topological polar surface area of 52 Ų .Applications De Recherche Scientifique
Microwave-Assisted Synthesis as New VRE and MRSA Inhibitors
The synthesis of nicotinonitrile-linked hybrids, including 6-(Piperazin-1-yl)nicotinonitrile, has been explored for potential antibacterial activity. These compounds demonstrated significant efficacy against Staphylococcus aureus and Enterococcus faecalis strains, showing promise as new inhibitors for VRE (Vancomycin-resistant Enterococci) and MRSA (Methicillin-resistant Staphylococcus aureus) (Mekky & Sanad, 2022).
Antimycobacterial Agents Synthesis
Another study developed a strategy to synthesize nicotinonitrile substituted s-triazine analogs, demonstrating profound antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These findings suggest potential applications in developing new lead compounds in the fight against tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Synthesis and Antibacterial Activity of Novel N-Nicotinoyl Compounds
A series of N-nicotinoyl compounds, including derivatives of 6-(Piperazin-1-yl)nicotinonitrile, were synthesized and showed moderate to significant antibacterial activity against various bacterial strains. This research contributes to the development of new antibacterial agents (Sharma & Jain, 2008).
Therapeutic Use in Antibacterial Agents
Research into fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives, including 6-(Piperazin-1-yl)nicotinonitrile, showed potential as antibacterial agents. The study also highlighted the influence of fluoro and trifluoromethyl groups on the biological efficacy of these compounds (Patel, Patel, Patel, & Prajapati, 2020).
Antibacterial and Anticancer Screening of Nicotinonitrile-Coumarin Hybrids
The synthesis of novel nicotinonitrile-coumarin hybrid molecules, involving 6-(Piperazin-1-yl)nicotinonitrile, demonstrated promising antibacterial agents against different bacterial strains. Additionally, the compounds exhibited in-vitro cytotoxicity against various eukaryotic cell lines, suggesting potential for anticancer applications (Sanad & Mekky, 2020).
Piperazine Derivatives in Therapeutic Applications
A comprehensive review highlights the significance of piperazine derivatives in drug design, covering various therapeutic applications including those related to 6-(Piperazin-1-yl)nicotinonitrile. These applications encompass antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and other uses (Rathi, Syed, Shin, & Patel, 2016).
Safety And Hazards
Safety data for 6-(Piperazin-1-yl)nicotinonitrile indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Appropriate personal protective equipment should be used when handling this compound .
Propriétés
IUPAC Name |
6-piperazin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPMKJQFWNFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371899 | |
| Record name | 6-(Piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperazin-1-yl)nicotinonitrile | |
CAS RN |
149554-29-0 | |
| Record name | 6-(Piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


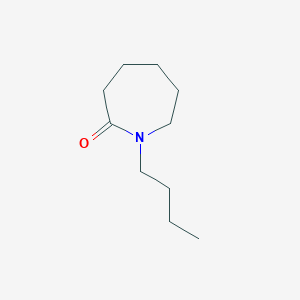
![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)



